Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C20H18O5. This compound is known for its unique structure, which includes a benzofuran ring system substituted with ethyl, methyl, and benzoyloxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 2-methylbenzoyl chloride with ethyl 2-methyl-1-benzofuran-3-carboxylate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The ester and benzoyloxy groups may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylbenzoylacetate: Shares a similar ester functional group but lacks the benzofuran ring.
Methyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-4-23-20(22)18-13(3)24-17-10-9-14(11-16(17)18)25-19(21)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXGGJPFTFAVNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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